4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride
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Overview
Description
4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is a chemical compound with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol . This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . For example, the reaction between an aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as FeCl3 under microwave irradiation can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize solvent-free conditions and green chemistry approaches to enhance yield and reduce environmental impact. Catalysts such as Ziegler-Natta systems and Montmorillonite-KSF have been employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which can have significant biological activities .
Scientific Research Applications
4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with unique photoluminescent properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The compound’s ability to form hydrogen bonds and interact with various biomolecules is crucial for its activity .
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core structure but differs in its functional groups.
3,4-Dihydropyrimidin-2(1H)-one: Another related compound with similar biological activities.
Uniqueness: 4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-amino-6-methyl-1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H3,6,7,8,9);1H |
InChI Key |
PCPIZNQRDSBDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)N.Cl |
Origin of Product |
United States |
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